molecular formula C20H25N3O3 B10909839 2-(2,4-dimethylanilino)-N'-(2-hydroxy-3-methoxybenzylidene)butanohydrazide

2-(2,4-dimethylanilino)-N'-(2-hydroxy-3-methoxybenzylidene)butanohydrazide

Cat. No.: B10909839
M. Wt: 355.4 g/mol
InChI Key: JTFSCBWSMONXCP-CIAFOILYSA-N
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Description

2-(2,4-Dimethylanilino)-N’~1~-[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both an anilino group and a hydrazide moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylanilino)-N’~1~-[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide typically involves the condensation of 2,4-dimethylaniline with a suitable hydrazide derivative. The reaction is often carried out under reflux conditions in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylanilino)-N’~1~-[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

2-(2,4-Dimethylanilino)-N’~1~-[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2,4-dimethylanilino)-N’~1~-[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazone linkage and aromatic rings. These interactions can modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2,4-dimethylanilino)-N’~1~-[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide is unique due to the presence of both a methoxy group and a hydroxy group on the phenyl ring. This structural feature may contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

2-(2,4-dimethylanilino)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]butanamide

InChI

InChI=1S/C20H25N3O3/c1-5-16(22-17-10-9-13(2)11-14(17)3)20(25)23-21-12-15-7-6-8-18(26-4)19(15)24/h6-12,16,22,24H,5H2,1-4H3,(H,23,25)/b21-12+

InChI Key

JTFSCBWSMONXCP-CIAFOILYSA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C1=C(C(=CC=C1)OC)O)NC2=C(C=C(C=C2)C)C

Canonical SMILES

CCC(C(=O)NN=CC1=C(C(=CC=C1)OC)O)NC2=C(C=C(C=C2)C)C

Origin of Product

United States

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